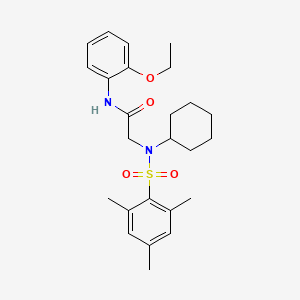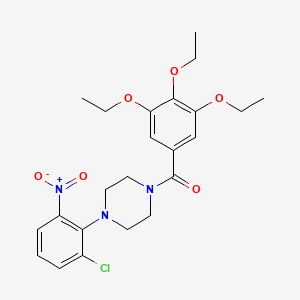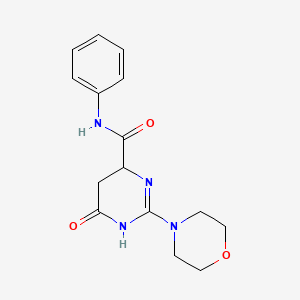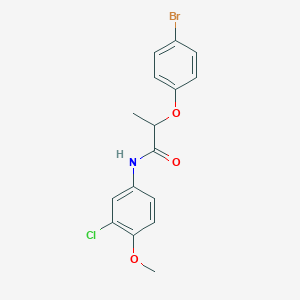
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione
説明
1-Ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione, also known as NBD, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. NBD is a yellow crystal powder that is soluble in organic solvents, and it has been synthesized using various methods.
作用機序
The mechanism of action of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood, but it is believed to involve the formation of a charge-transfer complex between the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule and the target molecule. This interaction results in a change in the fluorescence properties of the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule, which can be measured and used to study the interaction between the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule and the target molecule.
Biochemical and Physiological Effects:
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications. 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to be able to penetrate cell membranes and localize in the cytoplasm and nucleus of cells. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to be able to cross the blood-brain barrier, making it a potential candidate for studying brain function and disease.
実験室実験の利点と制限
One advantage of using 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in lab experiments is its high sensitivity and selectivity for detecting specific molecules. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is its limited stability, which can result in decreased fluorescence over time. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione can be affected by environmental factors such as pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for the use of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in scientific research. One potential direction is the development of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione-based sensors for detecting specific molecules in biological samples. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione could be used in the development of new photodynamic therapy agents for the treatment of cancer. Furthermore, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione could be used in the development of new optoelectronic devices, such as organic light-emitting diodes and solar cells.
科学的研究の応用
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been used in various scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a photosensitizer for photodynamic therapy. 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has also been used as a marker for detecting the presence of nitric oxide in cells and tissues. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential use in organic electronics and as a component in optoelectronic devices.
特性
IUPAC Name |
3-(1-ethyl-2-hydroxy-5-nitroindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-2-20-14-8-7-10(21(24)25)9-12(14)16(18(20)23)15-11-5-3-4-6-13(11)19-17(15)22/h3-9,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYKEJHOBRJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)


![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)


![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)


![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)